2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide is a complex organic compound composed of multiple functional groups, including a benzo[d]thiazole moiety, a thiazolidine-2,4-dione ring, and a hydrazide linkage. It exhibits a unique structural framework that makes it valuable in various scientific and industrial applications. This compound is of particular interest due to its potential biological activities and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Benzo[d]thiazole-2-thiol
Starting Materials: o-aminothiophenol and carbon disulfide.
Reaction Conditions: Reflux in ethanol with potassium hydroxide.
Procedure: o-Aminothiophenol is treated with carbon disulfide in the presence of potassium hydroxide to yield benzo[d]thiazole-2-thiol.
Step 2: Synthesis of Acetohydrazide Intermediate
Starting Materials: Ethyl acetoacetate and hydrazine hydrate.
Reaction Conditions: Reflux in ethanol.
Procedure: Ethyl acetoacetate reacts with hydrazine hydrate to form the acetohydrazide intermediate.
Step 3: Condensation Reaction
Starting Materials: Benzo[d]thiazole-2-thiol, acetohydrazide intermediate, and 2,4-thiazolidinedione.
Reaction Conditions: Reflux in ethanol with a catalytic amount of acetic acid.
Procedure: Benzo[d]thiazole-2-thiol is condensed with the acetohydrazide intermediate in the presence of 2,4-thiazolidinedione to form the final product.
Industrial Production Methods
While detailed industrial production methods are not widely documented, scaling up the above synthetic routes would involve optimizing reaction conditions, solvent recycling, and ensuring efficient purification processes to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation
This compound can undergo oxidative transformations, especially at the thioether group of the benzo[d]thiazole moiety.
Reduction
Reduction reactions might be possible at the hydrazide linkage, converting it to the corresponding hydrazine derivative.
Substitution
Electrophilic substitution reactions can occur at the aromatic rings, particularly on the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dimethyl sulfoxide (DMSO), dichloromethane.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Varied depending on the substituents introduced.
Scientific Research Applications
Chemistry
Synthesis Intermediates: Used as an intermediate in the synthesis of other complex organic molecules.
Analytical Chemistry: Utilized as a standard or reagent in various analytical procedures.
Biology
Antimicrobial Agents: Exhibits potential antimicrobial activities against certain bacterial and fungal strains.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which could be useful in biochemical research.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals due to its diverse biological activities.
Cancer Research: Investigated for its cytotoxic effects on cancer cell lines, making it a candidate for anti-cancer drug development.
Industry
Material Science: Explored for its applications in the development of new materials with specific chemical properties.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition
Inhibits certain enzymes by binding to their active sites or allosteric sites, leading to altered enzymatic activity.
Cellular Pathways
May interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-3-yl)acetyl)acetohydrazide
2-(Benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)benzohydrazide
Uniqueness
Structural Features: : The unique combination of a benzo[d]thiazole moiety and a thiazolidine-2,4-dione ring connected through a hydrazide linkage sets it apart from other compounds.
Biological Activities: : Shows distinct biological activities, such as specific enzyme inhibition profiles and antimicrobial properties, compared to structurally similar compounds.
Properties
IUPAC Name |
N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S3/c19-10(5-9-12(21)16-13(22)24-9)17-18-11(20)6-23-14-15-7-3-1-2-4-8(7)25-14/h1-4,9H,5-6H2,(H,17,19)(H,18,20)(H,16,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCGQNQJDBSZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NNC(=O)CC3C(=O)NC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.